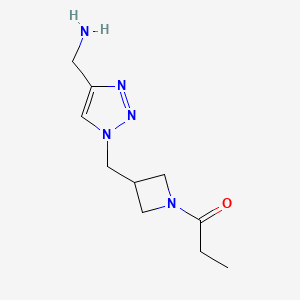
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)propan-1-one
Overview
Description
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H17N5O and its molecular weight is 223.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)propan-1-one is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines a triazole ring with an azetidine moiety. The presence of the triazole ring is significant due to its known biological properties, including antimicrobial and anticancer activities.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Triazole derivatives are often investigated for their ability to inhibit kinases, which play crucial roles in cell signaling pathways involved in cancer progression. The specific interactions can lead to the modulation of kinase activity, potentially resulting in reduced cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated efficacy against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Triazole Ring : This can be achieved through cycloaddition reactions involving azides and alkynes.
- Azetidine Formation : The azetidine ring can be synthesized via nucleophilic substitution reactions involving appropriate precursors.
- Final Coupling : The final product is obtained by coupling the triazole and azetidine components under controlled conditions.
Antimicrobial Activity
A study assessing various triazole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Triazole A | E. coli | 15 |
| Triazole B | S. aureus | 18 |
| Target Compound | P. mirabilis | 20 |
These results indicate a promising spectrum of antimicrobial activity that warrants further investigation .
Anticancer Activity
In vitro studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.2 |
| A549 (Lung) | 4.8 |
| HeLa (Cervical) | 6.0 |
These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Case Study 1: Anticancer Efficacy
A recent study examined the effects of triazole derivatives on breast cancer cells. The results indicated that treatment with compounds similar to our target compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. The study reported that certain derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections.
Properties
IUPAC Name |
1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-2-10(16)14-4-8(5-14)6-15-7-9(3-11)12-13-15/h7-8H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQSDVBUUGUBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















